4-Iodo-SAHA

HDAC inhibition leukemia antiproliferative

Choose 4‑Iodo‑SAHA for its 10‑fold greater antileukemic potency versus SAHA (EC50 0.12 µM vs 1.2 µM in U937 cells), validated in taxane‑resistant prostate cancer models and pig SCNT cloning. This orally active class I/II HDAC inhibitor provides a unique 4‑iodo cap group fingerprint not replicated by SAHA, enabling leukemia‑focused epigenetic studies with superior sensitivity. Ideal for SAR comparisons and translational hematologic cancer research.

Molecular Formula C14H19IN2O3
Molecular Weight 390.22 g/mol
CAS No. 1219807-87-0
Cat. No. B583538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-SAHA
CAS1219807-87-0
SynonymsN1-Hydroxy-N8-(4-iodophenyl)octanediamide;  4-Iodo-SAHA; 
Molecular FormulaC14H19IN2O3
Molecular Weight390.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I
InChIInChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)
InChIKeyBYVHZKAHBXINPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Iodo-SAHA (CAS 1219807-87-0) HDAC Inhibitor Overview and Basic Characterization


4-Iodo-SAHA (also designated ISAHA or 1k) is a synthetic, hydrophobic derivative of the pan-histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat). It is a class I and class II HDAC inhibitor with a 4-iodo substitution on the phenyl cap group. In enzymatic assays at 1 µM, 4-Iodo-SAHA demonstrates >60% inhibition of HDAC1 and HDAC6 activity, a profile comparable to the parent compound SAHA [1]. The compound exhibits antiproliferative activity across a panel of human cancer cell lines and is orally active in preclinical models .

Why 4-Iodo-SAHA Cannot Be Substituted with Generic SAHA in Research and Preclinical Procurement


While 4-Iodo-SAHA shares the hydroxamic acid zinc-binding group and alkyl linker of SAHA, the 4-iodo cap group modification confers a distinct biological fingerprint that is not replicated by SAHA or other SAHA analogs. Direct comparative studies reveal that 4-Iodo-SAHA exhibits a 10-fold enhancement in antiproliferative potency against U937 leukemia cells (EC50 0.12 µM vs 1.2 µM for SAHA) while maintaining comparable activity against solid tumor-derived lines [1]. Substituting SAHA for 4-Iodo-SAHA in experimental models would therefore underpower antileukemic endpoints and obscure cell-type-specific epigenetic responses. Moreover, transcriptomic analyses in somatic cell nuclear transfer (SCNT) embryos demonstrate differential effects on blastocyst development and gene expression between SAHA and 4-Iodo-SAHA, indicating that even subtle structural changes in the cap group alter downstream biological outcomes [2].

Quantitative Differentiation Evidence for 4-Iodo-SAHA vs. SAHA and In-Class Comparators


10-Fold Enhanced Antileukemic Activity Against U937 Cells vs. SAHA

In a head-to-head comparison within the same study, 4-Iodo-SAHA demonstrates a 10-fold improvement in antiproliferative activity against the U937 leukemia cell line compared to the parent compound SAHA. The EC50 for 4-Iodo-SAHA was determined to be 0.12 µM, whereas SAHA exhibited an EC50 of 1.2 µM [1]. This differential activity is not observed across all cell types; the same study reports comparable potency between 4-Iodo-SAHA and SAHA in solid tumor-derived lines SK-BR-3 and HT29 [1].

HDAC inhibition leukemia antiproliferative cancer research

Comparable Antiproliferative Activity in Solid Tumor Cell Lines vs. SAHA

In contrast to the enhanced antileukemic activity, 4-Iodo-SAHA exhibits antiproliferative potency comparable to SAHA in the SK-BR-3 breast cancer and HT29 colon cancer cell lines. The EC50 values for 4-Iodo-SAHA are 1.1 µM (SK-BR-3) and 0.95 µM (HT29), while SAHA shows EC50 values of 2.1 µM and 2 µM, respectively [1][2]. This demonstrates that the 4-iodo substitution does not universally increase potency; rather, it selectively enhances activity in a cell-type-dependent manner.

HDAC inhibition breast cancer colon cancer solid tumors

In Vivo Toxicity Profile Comparable to SAHA

In a murine tolerability study, oral administration of 4-Iodo-SAHA (50 mg/kg, five times weekly for two weeks) produced a toxicity profile comparable to that of SAHA-treated and control animals. No evident in vivo toxicity toward blood cells was observed, and the therapeutic ratio in leukemic versus peripheral blood mononuclear cells was improved relative to SAHA [1]. This indicates that the 4-iodo modification enhances antileukemic selectivity without exacerbating systemic toxicity.

in vivo toxicity preclinical oral administration

Orally Active Class I and Class II HDAC Inhibition with Defined Cell Line Potency

4-Iodo-SAHA is an orally active inhibitor of both class I and class II HDACs. Across a panel of five human cancer cell lines, the compound exhibits EC50 values of 1.1 µM (SK-BR-3 breast), 0.95 µM (HT29 colon), 0.12 µM (U937 leukemia), 0.24 µM (JA16), and 0.85 µM (HL60 leukemia), with an additional value of 1.3 µM for K562 cells . This broad antiproliferative activity, coupled with oral activity, distinguishes 4-Iodo-SAHA from SAHA derivatives that lack oral bioavailability or exhibit narrower cell-type selectivity.

HDAC inhibitor oral bioavailability cancer cell panel

Optimal Research and Preclinical Application Scenarios for 4-Iodo-SAHA


Leukemia and Hematologic Malignancy Research Requiring Enhanced Antileukemic Potency

The 10-fold improved antiproliferative activity against U937 leukemia cells compared to SAHA makes 4-Iodo-SAHA the preferred HDAC inhibitor for studies investigating leukemia cell biology, epigenetic mechanisms in hematologic cancers, or screening campaigns where maximal sensitivity is required [1]. The improved therapeutic ratio in leukemic versus peripheral blood mononuclear cells further supports its use in translational leukemia models [1].

Taxane-Resistant Castration-Resistant Prostate Cancer (CRPC) Epigenetic Vulnerability Studies

In a 2025 phenotypic screen, 4-Iodo-SAHA emerged as a cytotoxic agent in taxane-resistant CRPC cell lines, inducing cell death at levels comparable to parental cells and increasing histone mark H3K27Ac [2]. The compound also potentiated docetaxel activity in resistant models, supporting its application in prostate cancer research aimed at overcoming chemotherapy resistance [2].

Somatic Cell Nuclear Transfer (SCNT) and Embryo Reprogramming Research

4-Iodo-SAHA (ISAHA) has been successfully used to improve cloning efficiency in pig SCNT models. Treatment with 1 µM ISAHA increased mean blastocyst cell number compared to untreated controls, and embryo transfers resulted in the birth of healthy piglets [3]. This validated application makes 4-Iodo-SAHA a relevant tool for reproductive biology and epigenetic reprogramming studies.

Comparative Epigenetic Profiling and HDAC Inhibitor Structure-Activity Relationship (SAR) Studies

The differential cell-type-dependent activity of 4-Iodo-SAHA versus SAHA provides a well-characterized comparator for SAR studies investigating how cap group modifications influence HDAC inhibitor selectivity. The compound's effects on acetylated H4 and p21 levels in SK-BR-3 cells are documented, enabling mechanistic comparisons with other SAHA derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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